molecular formula C9H11ClF3NO2 B3237253 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride CAS No. 1384079-66-6

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

Cat. No.: B3237253
CAS No.: 1384079-66-6
M. Wt: 257.64
InChI Key: YXXPEUQKZISRQV-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a fluorinated amino alcohol derivative characterized by a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring and a β-amino alcohol backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXPEUQKZISRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is a compound with the molecular formula C9H10ClF3NO and a molecular weight of 241.64 g/mol. Its unique trifluoromethoxy group attached to a phenyl ring contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The trifluoromethoxy group enhances the electron-withdrawing properties of the molecule, which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H10ClF3NO
Molecular Weight241.64 g/mol
IUPAC Name2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol hydrochloride
CAS Number1391492-95-7
Purity95%

Interaction with Biological Targets

Research indicates that this compound has potential interactions with various receptors, particularly G-protein coupled receptors (GPCRs). Preliminary studies suggest that this compound may act as a chelating ligand in metal coordination complexes, which could enhance its biological efficacy.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant binding affinity to specific targets. For instance, studies focusing on its interaction with RAS proteins have shown that structural analogs can inhibit RAS-dependent pathways, leading to potential applications in cancer therapeutics . The compound's ability to induce apoptosis in RAS-dependent cancer cell lines has been observed, indicating its potential as an anticancer agent .

Anticancer Activity

A notable case study involved testing the compound's lethality in various cancer cell lines with different RAS mutations. The results indicated selective lethality in mutant NRAS cells, retaining only 20–40% viability after treatment with concentrations as low as 5 μM, while wild-type NRAS samples showed no significant effect . This selectivity highlights the compound's potential for targeted cancer therapies.

Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted to understand how modifications to the compound's structure influence its biological activity. Variations in substituents at different positions on the phenyl ring have been shown to significantly alter binding affinities and biological effects, underscoring the importance of chemical structure in drug design .

Scientific Research Applications

Scientific Research Applications

The applications of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its binding affinity to various receptors:

  • G-Protein Coupled Receptors (GPCRs) : Preliminary studies suggest that it may interact with GPCRs, which are crucial in many physiological processes and drug discovery.
  • Chelating Ligand : The amino group can act as a chelating ligand in metal coordination complexes, enhancing its utility in medicinal formulations.

Interaction Studies

Research has focused on the interaction of this compound with enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding Studies : Investigations into its binding affinities have shown promise in understanding its pharmacological effects.

Chemical Reactivity

The unique structure of this compound allows for various chemical transformations:

  • Nucleophilic Substitution Reactions : The amino group can participate in nucleophilic substitutions, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution : The trifluoromethoxy group alters the electron density on the aromatic ring, making it more reactive towards electrophiles.

Case Studies

Several case studies have documented the applications and effects of this compound:

Case Study 1: Binding Affinity to GPCRs

In a study examining the binding affinity of various compounds to GPCRs, this compound demonstrated significant binding activity, suggesting potential therapeutic uses in targeting specific pathways involved in diseases such as cancer and metabolic disorders.

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes related to neurotransmitter metabolism. The results indicated that it could act as an inhibitor, providing insights into its potential role in neurological therapies.

Comparison with Similar Compounds

Positional Isomer: 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol

Key Differences :

  • Substitution Position : The trifluoromethoxy group is at the 3-position (meta) instead of the 4-position (para) on the phenyl ring.
  • Implications : Para-substitution often improves steric alignment with biological targets (e.g., receptors), whereas meta-substitution may alter binding affinity or selectivity.
  • Availability : This compound is listed as discontinued, suggesting challenges in synthesis or commercial viability compared to the 4-substituted analog .

Stereochemical Variant: (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol Hydrochloride

Key Differences :

  • Substituents : Combines a 4-fluoro and 3-trifluoromethyl group on the phenyl ring.
  • Stereochemistry: The (S)-configuration at the amino-alcohol center may influence enantioselective interactions with chiral biological targets.
  • Molecular Weight : 259.63 g/mol (vs. ~259 g/mol for the target compound, assuming similar backbone).

Complex Analog: 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol Hydrochloride

Key Differences :

  • Substituents : Additional 3-chloro and 5-trifluoromethyl groups increase molecular complexity.
  • Functional Groups: A bulky tert-pentylamino group may enhance receptor binding but reduce bioavailability due to higher molecular weight (~385 g/mol).
  • Applications : Likely designed for specialized pharmacological targets, though toxicity data are unavailable .

Hydrazine Derivative: 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Key Differences :

  • Backbone: Replaces the amino alcohol with a hydrazine group (-NHNH₂).
  • Reactivity: Hydrazine derivatives are typically used as synthetic intermediates rather than end-products, highlighting divergent applications compared to amino alcohols .

Data Table: Structural and Commercial Comparison

Compound Name Substituents Molecular Weight (g/mol) Availability Key Features Reference
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol HCl 4-OCF₃, β-amino alcohol ~259 (estimated) Presumed available Para-substitution enhances alignment with targets N/A
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethan-1-ol 3-OCF₃, β-amino alcohol ~259 (estimated) Discontinued Meta-substitution may reduce efficacy
(S)-2-Amino-2-(4-fluoro-3-CF₃-phenyl)ethanol HCl 4-F, 3-CF₃, (S)-configuration 259.63 Available Stereochemical specificity
4-(Trifluoromethoxy)phenylhydrazine HCl 4-OCF₃, hydrazine 228.59 Available Synthetic intermediate

Research Findings and Implications

  • Positional Isomerism : Para-substituted trifluoromethoxy compounds are more commonly pursued in drug development due to favorable steric and electronic profiles .
  • Electron-Withdrawing Effects : Trifluoromethoxy (-OCF₃) offers a balance of lipophilicity and stability compared to -CF₃ or halogens, though direct activity comparisons are lacking in the evidence .
  • Stereochemistry : Enantiopure analogs (e.g., the (S)-isomer in ) may exhibit enhanced target selectivity, underscoring the importance of chiral synthesis .

Notes and Limitations

  • Toxicity Data: No toxicological studies are available for the target compound or its analogs in the provided evidence, necessitating caution in application .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-(trifluoromethoxy)acetophenone using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol. The reaction typically requires an ammonium source (e.g., NH₄OAc) and proceeds under mild acidic conditions (pH 4–6). Post-reduction, the product is precipitated as the hydrochloride salt using HCl gas or concentrated HCl . Critical Step : Chiral resolution may be necessary if enantiomeric purity is required. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA/IB) or asymmetric catalysis (e.g., using Ru-BINAP complexes) can resolve enantiomers .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: δ ~8.0 ppm (aromatic protons), δ ~4.5 ppm (CH-OH), δ ~3.2 ppm (NH₂).
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic pattern matching for Cl/F .

Q. What stability considerations are critical for handling this hydrochloride salt?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 0–6°C under inert gas (argon/nitrogen) in amber glass vials. Avoid aqueous solutions at neutral pH, as freebase formation may occur. Stability studies (TGA/DSC) show decomposition above 150°C .

Advanced Research Questions

Q. How can computational chemistry predict the stereochemical effects of this compound in receptor binding?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina with receptor structures (e.g., GPCRs) to model interactions. The trifluoromethoxy group’s electron-withdrawing effects enhance binding to hydrophobic pockets.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate enantiomeric energy differences. (S)-enantiomers often show higher affinity due to spatial alignment with chiral centers in targets .

Q. What experimental strategies resolve contradictions in solubility data across studies?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification. Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • Co-solvent Screening : Test DMSO, PEG-400, or cyclodextrin complexes to improve aqueous solubility. For example, 10% w/v hydroxypropyl-β-cyclodextrin increases solubility by 20-fold .

Q. How can degradation pathways be mapped under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and oxidative stress (H₂O₂). LC-MS/MS identifies major degradation products (e.g., deamination to ketones or trifluoromethoxy group hydrolysis).
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
Reactant of Route 2
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2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride

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